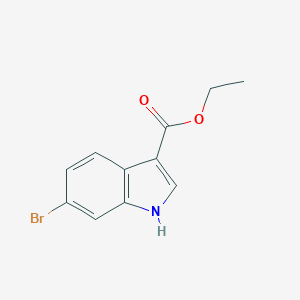

ethyl 6-bromo-1H-indole-3-carboxylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 6-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTDSENHTMLWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Ethyl 6 Bromo 1h Indole 3 Carboxylate

Nucleophilic Substitution Reactions at the C-6 Bromo-position

Direct nucleophilic aromatic substitution (SNAr) on aryl halides is a fundamental transformation for introducing a variety of functional groups onto an aromatic ring. However, this reaction is typically efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. science.govyoutube.com The indole (B1671886) ring system is inherently electron-rich, which generally disfavors the addition-elimination mechanism of SNAr at the C-6 bromo position.

Consequently, direct displacement of the bromide in ethyl 6-bromo-1H-indole-3-carboxylate by common nucleophiles under standard SNAr conditions is challenging and often not a preferred synthetic route. Alternative strategies, particularly metal-catalyzed cross-coupling reactions, have become the methods of choice for functionalizing this position, as they proceed under milder conditions and offer a much broader substrate scope. wikipedia.org These reactions provide highly efficient pathways for forming carbon-carbon and carbon-heteroatom bonds where direct substitution is impractical. wikipedia.org

Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. For this compound, the C-6 bromo substituent serves as an excellent handle for these powerful reactions, allowing for extensive diversification of the indole scaffold.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or its ester. libretexts.org This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov this compound can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids to generate 6-substituted indole derivatives, which are important substructures in many biologically active compounds. nih.gov

The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. fishersci.co.ukorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Aryl-1H-indole-3-carboxylate |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-Heteroaryl-1H-indole-3-carboxylate |

| Vinylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | DMF | 6-Vinyl-1H-indole-3-carboxylate |

This table presents typical conditions for Suzuki-Miyaura coupling reactions based on established protocols for aryl bromides. fishersci.co.ukorganic-chemistry.org

Beyond the Suzuki-Miyaura reaction, the C-6 bromo position of this compound is amenable to a variety of other powerful palladium-catalyzed cross-coupling reactions. These methods further expand the synthetic utility of this building block by allowing the introduction of diverse functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org Applying the Sonogashira coupling to this compound allows for the synthesis of 6-alkynylindole derivatives, which are valuable precursors for more complex heterocyclic structures and conjugated materials. libretexts.orgnih.gov

Heck Reaction: The Heck reaction creates a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This transformation is particularly useful for synthesizing 6-alkenylindoles, introducing styrenyl or other vinyl groups onto the indole core. rsc.org The reaction conditions, including the choice of catalyst, base, and additives, can influence the efficiency and regioselectivity of the coupling. chemrxiv.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. researchgate.net For this compound, the Buchwald-Hartwig amination provides a highly effective route to 6-aminoindole (B160974) derivatives, overcoming the limitations of direct nucleophilic substitution. wikipedia.org The development of specialized phosphine ligands has been critical to the broad applicability of this reaction.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Functional Group |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl (-C≡CR) |

| Heck Reaction | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl (-CH=CR₂) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | Amino (-NR₂) |

This table summarizes key metal-catalyzed cross-coupling strategies for the functionalization of the C-6 position.

Functional Group Interconversions of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-3 position is another key site for chemical modification. Standard transformations of esters can be applied to this moiety to access a range of other important functional groups, thereby increasing the molecular diversity derivable from the parent compound.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromo-1H-indole-3-carboxylic acid. nih.govresearchgate.net This is typically achieved under basic conditions using aqueous sodium hydroxide (B78521) or lithium hydroxide, followed by acidification. The resulting carboxylic acid is a versatile intermediate for further reactions, such as amide bond formation.

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. While direct aminolysis of the ester is possible, the reaction is often facilitated by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Alternatively, direct conversion from the ester can sometimes be achieved under more forcing conditions. dur.ac.uk

Reduction: The ester group can be reduced to a primary alcohol, yielding (6-bromo-1H-indol-3-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is typically required for this transformation.

Hydrazinolysis: Reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) can convert the ester into the corresponding carbohydrazide. mdpi.com This functional group is a useful precursor for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles.

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis | 1. NaOH (aq) or LiOH (aq) 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Amidation | R₂NH, Coupling Agents (e.g., EDC, HOBt) | Amide (-CONR₂) |

| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Hydrazinolysis | N₂H₄·H₂O | Carbohydrazide (-CONHNH₂) |

This table outlines common functional group interconversions for the ethyl carboxylate moiety.

Regioselective Functionalization of the Indole Core

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. The N-H proton is acidic (pKa ≈ 17 in DMSO), allowing for its removal by a suitable base, followed by reaction with an electrophile. This provides a straightforward method for introducing substituents at the N-1 position, which can be used to modulate the electronic properties of the indole ring or to install groups for further elaboration.

N-Alkylation: This is one of the most common transformations of the indole N-H group. The reaction is typically performed by treating the indole with a base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to generate the indolide anion, which then acts as a nucleophile towards an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.orgnih.gov The choice of base and solvent can be critical for achieving high yields and avoiding side reactions. mdpi.com

N-Acylation: The indole nitrogen can be acylated using electrophilic acylating agents such as acyl chlorides or acid anhydrides. nih.gov For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) can yield the N-acetyl derivative, ethyl 1-acetyl-6-bromo-1H-indole-3-carboxylate. tnstate.edu The N-acyl group acts as an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic attack and can also serve as a protecting group.

| Reaction Type | Reagent(s) | Electrophile Example | Product |

| N-Alkylation | Base (e.g., NaH, KOH) + Alkyl Halide | Benzyl Bromide (BnBr) | Ethyl 1-benzyl-6-bromo-1H-indole-3-carboxylate |

| N-Acylation | Base (e.g., Pyridine) + Acylating Agent | Acetic Anhydride (Ac₂O) | Ethyl 1-acetyl-6-bromo-1H-indole-3-carboxylate |

This table provides examples of common N-1 functionalization strategies.

C-2 and C-3 Functionalization Approaches

The C-2 and C-3 positions of the indole ring are the most common sites for chemical modification. However, in the case of this compound, the C-3 position is already substituted. Therefore, functionalization strategies primarily target the C-2 position or involve transformations of the existing C-3 carboxylate group.

The C-2 position of N-unprotected indole-3-carboxylates is amenable to functionalization, most notably through palladium-catalyzed reactions. A significant transformation in this regard is the decarboxylative C-2 arylation. While specific studies on this compound are not extensively documented, research on the closely related methyl 1H-indole-3-carboxylate provides valuable insights into this reaction.

In a study on the C-H functionalization of C3-carbonyl-substituted free (NH) indoles, it was demonstrated that methyl 1H-indole-3-carboxylate undergoes a palladium-catalyzed reaction with iodoarenes to yield C2-arylated indoles. This transformation proceeds via a decarboxylation event, where the C-3 carboxylate group is lost. The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst in the presence of a silver(I) acetate co-oxidant and an acid. The yields for this transformation with methyl 1H-indole-3-carboxylate were reported to be in the range of 60-66%. It is plausible that this compound would undergo a similar transformation, with the 6-bromo substituent potentially influencing the reaction rate due to its electron-withdrawing nature.

Another general approach for C-2 functionalization of indoles involves the deprotonation of the N-H bond followed by lithiation at the C-2 position. This C-2 lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups. This method typically requires N-protection to prevent competitive deprotonation at the nitrogen atom.

Direct functionalization of the C-3 position of the indole ring in this compound is sterically and electronically disfavored due to the presence of the ethyl carboxylate group. Therefore, C-3 functionalization strategies for this molecule revolve around the chemical modification of the ester moiety itself. Common transformations of the C-3 ethyl carboxylate group include hydrolysis, reduction, and amidation.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding 6-bromo-1H-indole-3-carboxylic acid under basic or acidic conditions. This carboxylic acid can then be a precursor for other functional groups or can be subjected to decarboxylation to yield 6-bromo-1H-indole.

Reduction: The ester group can be reduced to a primary alcohol, (6-bromo-1H-indol-3-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. masterorganicchemistry.com The resulting hydroxymethyl group can be further modified, for instance, by oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.

Amidation: The ethyl carboxylate can be converted to an amide by reaction with an amine. This reaction may require heating or the use of a catalyst. The resulting amide can be a primary, secondary, or tertiary amide depending on the amine used.

These transformations of the C-3 carboxylate group effectively lead to new C-3 functionalized indoles, expanding the synthetic utility of the starting material.

Exploration of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the functionalization reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes. The palladium-catalyzed decarboxylative C-2 arylation serves as an excellent case study for such an exploration.

The mechanism of the direct C-2 arylation of indoles has been a subject of detailed investigation. For the phenylation of 1-methylindole (B147185), kinetic studies revealed that the reaction is zero order in iodobenzene (B50100) and first order in both indole and the palladium catalyst. acs.org This suggests that the rate-determining step occurs after the oxidative addition of the aryl halide to the palladium(0) species. acs.org

A plausible mechanism for the decarboxylative C-2 arylation of an indole-3-carboxylate (B1236618), based on related studies, is proposed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) to form a Pd(II)-aryl intermediate.

Coordination and Deprotonation: The indole substrate coordinates to the Pd(II) complex. In the presence of a base, the acidic N-H proton is removed.

Decarboxylative C-H Activation/Palladation: This is a crucial and likely rate-determining step. The carboxylate group at C-3 directs the palladium to the C-2 position, facilitating the activation of the C2-H bond and the formation of a six-membered palladacycle intermediate. This is followed by decarboxylation.

Reductive Elimination: The aryl group and the indole C-2 position are reductively eliminated from the palladium center, forming the C-C bond of the 2-arylindole product and regenerating the Pd(0) catalyst.

Kinetic isotope effect (KIE) studies on the C-2 arylation of 1-methylindole have provided further mechanistic insights. A small apparent primary KIE at C-2 and a surprisingly large secondary KIE at C-3 were observed. acs.org This has been interpreted as evidence for an electrophilic palladation at C-3 followed by a 1,2-migration of the palladium species to the C-2 position before reductive elimination. acs.org However, for the decarboxylative pathway involving an indole-3-carboxylate, a concerted metalation-deprotonation mechanism involving the carboxylate group is also a strong possibility.

The kinetics of these reactions are influenced by several factors, including the nature of the palladium catalyst and ligands, the solvent, the temperature, and the electronic nature of the substituents on both the indole and the aryl halide. The electron-withdrawing 6-bromo substituent on the indole ring in this compound would be expected to decrease the nucleophilicity of the indole, potentially slowing down the C-H activation step. Conversely, the electronic nature of the aryl halide also plays a significant role, with electron-withdrawing groups on the aryl halide generally facilitating the oxidative addition step.

Interactive Data Table: C-2 Arylation of Methyl 1H-indole-3-carboxylate

| Aryl Iodide (Ar-I) | Product | Yield (%) |

| Iodobenzene | 2-Phenyl-1H-indole | 66 |

| 1-Iodo-4-methoxybenzene | 2-(4-Methoxyphenyl)-1H-indole | 65 |

| 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)-1H-indole | 60 |

| 1-Iodo-4-chlorobenzene | 2-(4-Chlorophenyl)-1H-indole | 63 |

| 2-Iodothiophene | 2-(Thiophen-2-yl)-1H-indole | 62 |

Data extrapolated from studies on methyl 1H-indole-3-carboxylate for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR analysis of ethyl 6-bromo-1H-indole-3-carboxylate allows for the identification and assignment of all hydrogen atoms in the structure. The spectrum is characterized by distinct signals for the indole (B1671886) ring protons, the ethyl ester protons, and the N-H proton.

A study of the compound isolated from the sponge Pleroma menoui reported the following ¹H NMR data in deuterated acetone ((CD₃)₂CO). The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J) are given in Hertz (Hz).

The key signals include:

A broad singlet for the N-H proton, characteristic of indole amines.

Signals in the aromatic region corresponding to the protons at positions 2, 4, 5, and 7 of the indole ring. The substitution pattern is confirmed by the observed multiplicities (singlet, doublet, doublet of doublets).

A quartet and a triplet in the aliphatic region, which are characteristic of an ethyl group (-CH₂CH₃) and confirm the presence of the ethyl ester functionality.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.07 | s (singlet) | - |

| H-4 | 8.01 | d (doublet) | 8.5 |

| H-7 | 7.82 | d (doublet) | 1.5 |

| H-5 | 7.32 | dd (doublet of doublets) | 8.5, 1.5 |

| -OCH₂CH₃ | 4.31 | q (quartet) | 7.0 |

| -OCH₂CH₃ | 1.37 | t (triplet) | 7.0 |

Data sourced from Guerriero et al. (1993).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. For this compound, eleven distinct signals are expected and observed.

The analysis reveals:

A signal at a low field (around 164.8 ppm) corresponding to the carbonyl carbon (C=O) of the ester group.

Signals in the aromatic region (approximately 100-140 ppm) for the eight carbons of the 6-bromoindole (B116670) ring system. The carbon attached to the bromine atom (C-6) is typically found around 115.8 ppm.

Two signals in the aliphatic region for the ethyl group carbons: one for the methylene (-CH₂) carbon and one for the methyl (-CH₃) carbon.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 164.8 |

| C-7a | 137.9 |

| C-2 | 132.8 |

| C-3a | 127.3 |

| C-5 | 124.7 |

| C-4 | 122.9 |

| C-7 | 115.8 |

| C-6 | 114.9 |

| C-3 | 108.5 |

| -OCH₂CH₃ | 60.2 |

| -OCH₂CH₃ | 14.8 |

Data sourced from Guerriero et al. (1993).

While one-dimensional NMR spectra provide fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure. Although specific 2D NMR studies for this compound are not widely published, their application can be described based on analysis of closely related structures like methyl 1H-indole-3-carboxylate. tetratek.com.tr

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H-4 and H-5, as well as between H-5 and H-7, confirming their positions on the benzene portion of the indole ring. A strong correlation between the methylene quartet and the methyl triplet of the ethyl group would also be prominent. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 to C-2, H-4 to C-4, etc.). tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular framework. Key expected correlations would include the H-2 proton to the C-3 and C-3a carbons, and the methylene protons of the ethyl group to the ester carbonyl carbon, confirming the structure of the ethyl carboxylate group at position 3. tetratek.com.tr

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. It can be used to confirm stereochemistry and conformation, though for a relatively rigid aromatic system like this, its primary role would be to confirm assignments by showing spatial proximity between, for example, H-2 and H-4.

Mass Spectrometry (MS) for Accurate Mass Measurements and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The structure of this compound has been confirmed by accurate mass measurements. medchemexpress.com

The molecular formula of the compound is C₁₁H₁₀BrNO₂. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement that confirms this elemental composition.

Key features in the mass spectrum would include:

Molecular Ion Peak (M⁺): The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion. Two peaks of almost equal intensity will appear at m/z 267 and m/z 269, corresponding to [C₁₁H₁₀⁷⁹BrNO₂]⁺ and [C₁₁H₁₀⁸¹BrNO₂]⁺, respectively. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion would undergo fragmentation, yielding characteristic daughter ions. Predicted fragmentation patterns based on general principles include:

Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion [M - 45]⁺, an acylium ion, with a characteristic bromine isotopic pattern at m/z 222 and 224.

Loss of an ethyl radical (•CH₂CH₃): This cleavage would lead to the [M - 29]⁺ ion.

Loss of ethylene (C₂H₄) via McLafferty rearrangement: This would produce an ion at [M - 28]⁺.

Loss of the entire ester group: Cleavage can lead to the formation of the 6-bromo-1H-indolyl cation.

Loss of a bromine atom (•Br): This would result in a fragment ion [M - 79/81]⁺ at m/z 188.

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 267 / 269 |

| [M - C₂H₅O]⁺ | Loss of ethoxy radical | 222 / 224 |

| [M - Br]⁺ | Loss of bromine radical | 188 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands:

N-H Stretch: A sharp to medium intensity peak in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the indole ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band between 1680-1720 cm⁻¹ is expected for the carbonyl group of the conjugated ester. This is one of the most prominent peaks in the spectrum.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a weak to medium band in the low-frequency (fingerprint) region, typically between 500 and 650 cm⁻¹.

While a specific Raman spectrum is not available, it would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The indole ring system is an excellent chromophore.

Indole and its simple derivatives typically exhibit two main absorption bands corresponding to π→π* electronic transitions.

One band is typically observed around 260-290 nm, often showing fine structure.

A second, more intense band usually appears at shorter wavelengths, around 210-225 nm.

For this compound, the bromine atom and the ethyl carboxylate group act as auxochromes, modifying the absorption profile of the parent indole chromophore. These substituents, particularly the conjugated ester group, are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The UV spectrum is therefore a key tool for confirming the presence of the substituted indole electronic system.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no specific single-crystal X-ray diffraction data for this compound has been found in the public domain.

Therefore, a detailed analysis of the solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles determined by X-ray crystallography for this compound, cannot be provided at this time. The generation of detailed research findings and data tables is contingent upon the future publication of a crystallographic study for this specific compound.

Computational Investigations and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate key properties of ethyl 6-bromo-1H-indole-3-carboxylate, including its geometry, electronic distribution, and vibrational modes.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the rotational freedom around the single bonds, particularly the C-O bond of the ester group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated to identify the most stable conformers and the energy barriers between them. For similar ethyl esters, it is common to find a planar or near-planar arrangement of the ester group with respect to the aromatic ring to maximize conjugation.

Table 1: Selected Crystallographic Data for the Analogous Compound 6-bromo-1H-indole-3-carboxylic acid. nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For indole (B1671886) derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing bromine atom and the ethyl carboxylate group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and spectral properties.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylate group and the bromine atom, indicating these as sites for electrophilic attack. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue region), making it a potential site for nucleophilic attack.

Vibrational Frequency Analysis and Spectral Assignment

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can then be compared with experimental spectra to confirm the structure of the synthesized compound and to assign the observed spectral bands to specific molecular vibrations.

For this compound, characteristic vibrational modes would include the N-H stretching of the indole ring, C=O stretching of the ester, C-O stretching, and various C-H and C-C stretching and bending modes of the aromatic rings and the ethyl group. The C-Br stretching frequency would also be a characteristic feature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between atoms. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of charge transfer and delocalization, which are key to understanding molecular stability and reactivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug at the molecular level.

For this compound, molecular docking simulations could be performed against various protein targets to explore its potential biological activity. Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. Docking studies would involve preparing the 3D structure of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. The results would provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule or a molecular system over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing information about the conformational changes, flexibility, and stability of the molecule.

For this compound, MD simulations could be used to study its conformational dynamics in different environments, such as in a solvent or bound to a protein. When performed on a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose and provide insights into the dynamic nature of the interactions. The simulation can reveal how the ligand and protein adapt to each other's presence and can help to identify key residues involved in the binding.

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME)

Computational, or in silico, methods provide a valuable and efficient approach in modern drug discovery to predict the pharmacokinetic properties of a molecule. These theoretical models estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, offering early insights into the potential bioavailability and disposition of a compound within an organism. Such predictions are crucial for identifying candidates with favorable drug-like properties and for guiding further experimental studies.

While specific in silico ADME/Tox profiling studies for this compound are not extensively detailed in publicly available research, the pharmacokinetic profiles of analogous indole derivatives are often evaluated using computational tools. researchgate.netresearchgate.net These analyses typically involve the use of web-based platforms and software that calculate a range of physicochemical and pharmacokinetic descriptors. researchgate.net

For structurally related indole compounds, in silico ADME predictions have been used to assess properties that are critical for bioavailability. researchgate.net These computational models help in the early stages of drug development to avoid costly late-stage failures by flagging compounds with potentially poor pharmacokinetic characteristics. researchgate.net The general approach involves calculating parameters related to absorption, distribution, and excretion to build a comprehensive profile of the molecule's likely behavior in vivo. researchgate.net

The following tables represent a hypothetical in silico ADME prediction for this compound, based on computational models commonly applied to similar chemical structures. It is important to note that these are predictive data and would require experimental validation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | 268.11 g/mol | Influences absorption and distribution |

| LogP (octanol/water partition coefficient) | 3.2 | Indicates lipophilicity and potential for membrane permeability |

| Hydrogen Bond Donors | 1 | Affects solubility and binding |

| Hydrogen Bond Acceptors | 3 | Affects solubility and binding |

| Polar Surface Area (PSA) | 55.1 Ų | Influences cell permeability |

Table 2: Predicted ADME Parameters

| Parameter | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells by P-gp |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate | Expected to distribute into tissues beyond the bloodstream |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited ability to cross into the central nervous system |

| Plasma Protein Binding | High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this major enzyme |

| CYP450 3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this major enzyme |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a moderate rate of elimination from the body |

| Renal Organic Cation Transporter (OCT2) Substrate | No | Not predicted to be a substrate for this renal transporter |

Table 3: Predicted Drug-Likeness and Lead-Likeness

| Rule | Prediction | Interpretation |

| Lipinski's Rule of Five | Yes (0 violations) | Favorable physicochemical properties for oral bioavailability |

| Veber's Rule | Yes | Good molecular flexibility and polar surface area |

| Ghose Filter | Yes | Conforms to properties common in known drugs |

| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability |

These predictive models, while not a substitute for experimental data, are instrumental in the early-phase assessment of drug candidates. For this compound, the hypothetical data suggest a generally favorable ADME profile, encouraging further investigation through in vitro and in vivo studies to confirm these computational findings.

Biological and Pharmacological Research of Ethyl 6 Bromo 1h Indole 3 Carboxylate Derivatives

General Therapeutic Potential and Mechanisms of Action

Ethyl 6-bromo-1H-indole-3-carboxylate and its derivatives are recognized as key intermediates in the synthesis of a variety of biologically active molecules. myskinrecipes.com The indole (B1671886) nucleus is a prevalent feature in many natural and synthetic compounds with therapeutic value. The versatility of the indole scaffold allows for modifications at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles.

The primary therapeutic potential of this compound derivatives, as highlighted in numerous studies, lies in their antiviral activity. The mechanisms through which these compounds exert their antiviral effects are varied and often virus-specific. A common mechanism involves the inhibition of viral entry into host cells. This can be achieved by interfering with the viral proteins responsible for attachment and fusion with the host cell membrane. Another key mechanism is the inhibition of essential viral enzymes, such as polymerases and proteases, which are crucial for viral replication. Some derivatives have also been shown to modulate host cell pathways that are exploited by viruses for their propagation. The structure-activity relationship (SAR) studies of these derivatives are crucial in optimizing their potency and selectivity against specific viral targets.

Antiviral Activity Studies

The antiviral properties of this compound derivatives have been investigated against several clinically significant viruses.

Anti-Influenza Virus Efficacy

A series of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives have been synthesized and evaluated for their in vitro activity against the influenza virus. researchgate.netccspublishing.org.cn Research in this area has demonstrated that certain derivatives are potent inhibitors of the influenza virus. researchgate.net While some synthesized compounds did not show noticeable activity against influenza A/New Caledonia/20/99 virus (H1N1), specific derivatives exhibited micromolar activities. researchgate.net The mechanism of action for some of these indole derivatives against influenza is believed to involve the inhibition of viral entry and membrane fusion, similar to the action of the broad-spectrum antiviral drug Arbidol, which shares a similar indole core structure.

Table 1: Anti-Influenza Virus Activity of Selected this compound Derivatives

| Compound | Virus Strain | Activity (EC50) | Reference |

|---|---|---|---|

| Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate | Influenza A/New Caledonia/20/99 (H1N1) | 6.6 µM | researchgate.net |

| 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Influenza A/New Caledonia/20/99 (H1N1) | 9.8 µM | researchgate.net |

Anti-Hepatitis B Virus (HBV) Activity

Significant research has been conducted on the anti-Hepatitis B Virus (HBV) activity of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives. A study involving the synthesis of a series of these compounds and their evaluation in 2.2.15 cells demonstrated potent anti-HBV activity. nih.gov Several compounds exhibited significant inhibition of HBV DNA replication, with IC50 values far more potent than the positive control, lamivudine. nih.gov For instance, compounds where a halogen was introduced on the phenyl ring at position 2 showed greater selective indexes of inhibition on the replication of HBV DNA compared to lamivudine. nih.gov

Table 2: In Vitro Anti-Hepatitis B Virus (HBV) Activity of Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate Derivatives

| Compound | IC50 (µg/mL) for HBV DNA replication | Selective Index (SI) | Reference |

|---|---|---|---|

| 9e | 3.6 | - | nih.gov |

| 9h | 6.37 | - | nih.gov |

| 9l | 5.2 | - | nih.gov |

| 11s | - | >8.7 | nih.gov |

| 11t | - | 10.8 | nih.gov |

| 11v | 5.4 | - | nih.gov |

| Lamivudine (control) | 228 | 7.0 | nih.gov |

Anti-Human Immunodeficiency Virus (HIV) Activity (e.g., HIV-1 Integrase Inhibition)

The indole scaffold is a key structural motif in the development of HIV-1 inhibitors. While direct studies on this compound derivatives as HIV-1 integrase inhibitors are specific, the broader class of indole-based compounds has been extensively investigated for this purpose. nih.govnih.gov These allosteric inhibitors of HIV-1 integrase (ALLINIs) bind to the integrase dimer interface at the LEDGF/p75 binding pocket. nih.govnih.gov This binding has a multimodal mechanism of action, inducing aberrant integrase multimerization and inhibiting the interaction between integrase and the cellular cofactor LEDGF/p75. nih.gov A notable advantage of some indole-based ALLINIs is their retained activity against mutant forms of HIV-1 integrase that are resistant to other classes of inhibitors. nih.govnih.gov The most potent of these indole-based compounds have shown activity in the low micromolar range in integration assays. nih.gov

Table 3: Activity of an Indole-based Allosteric HIV-1 Integrase Inhibitor

| Compound Class | Target | IC50 | Key Finding | Reference |

|---|---|---|---|---|

| Indole-based ALLINIs | HIV-1 Integrase (LEDGF/p75 dependent integration) | 4.5 µM | Retained activity against A128T IN mutant | nih.gov |

Anti-Hepatitis C Virus (HCV) Activity

Derivatives of the indole structure have also been explored for their potential to inhibit the Hepatitis C Virus (HCV). Some tetracyclic indole derivatives have been reported as HCV inhibitors with IC50 values in the low micromolar range. researchgate.net The mechanism of action for some indole derivatives against HCV involves the inhibition of viral entry into the host cell. This is a critical first step in the viral lifecycle and presents an attractive target for antiviral therapy.

Activity Against Human Cytomegalovirus

The potential of indole-based compounds to inhibit Human Cytomegalovirus (HCMV) has been demonstrated through studies on N-alkyl substituted indolocarbazoles. researchgate.netnih.gov These compounds, which are structurally related to the indole framework, have been identified as potent inhibitors of HCMV replication in cell culture, with some derivatives showing activity in the nanomolar range. researchgate.netnih.gov Notably, these compounds were also found to be effective against ganciclovir-resistant strains of HCMV, indicating a different mechanism of action from this established antiviral drug. nih.gov The indolocarbazoles were found to be potent inhibitors of the pUL97 protein kinase, a viral enzyme essential for the early stages of viral replication. nih.gov

Table 4: Anti-Human Cytomegalovirus (HCMV) Activity of a Potent Indolocarbazole Derivative

| Compound | Target Virus | IC50 | Key Finding | Reference |

|---|---|---|---|---|

| 4b (N-alkyl substituted indolocarbazole) | Human Cytomegalovirus (HCMV) | 19 nM | Active against ganciclovir-resistant isolates | nih.gov |

Anticancer and Antitumor Research

Derivatives of the 6-bromoindole (B116670) scaffold have been the subject of extensive research for their potential as anticancer agents. These studies have explored their ability to inhibit the growth of cancer cells, trigger programmed cell death, and interact with key proteins that regulate cell survival.

The anti-proliferative effects of 6-bromoindole derivatives have been demonstrated across various cancer cell lines. Research into new indole-6-carboxylate ester derivatives, specifically hydrazine-1-carbothioamide and oxadiazole derivatives, has identified potent cytotoxic agents. nih.gov For instance, compounds 4a (a hydrazine-1-carbothioamide derivative) and 6c (an oxadiazole derivative) were found to be the most effective cytotoxic compounds against several cancer cell lines. nih.gov Their activity is linked to the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, respectively. nih.gov

Another related compound, 3-(2-bromoethyl)-indole , a derivative of indole-3-carbinol, has shown the ability to reduce the viability and proliferation of a wide variety of colorectal cancer (CRC) cell lines, including DLD1, HCT116, and SW480. researchgate.net Furthermore, 3-bromo-1-ethyl-1H-indole (BEI) has demonstrated significant and selective cytotoxicity against cancer cell lines, causing a marked decrease in the percentage of living cells compared to control groups. nih.govresearchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| Hydrazine-1-carbothioamide (4a) & Oxadiazole (6c) | HepG2, HCT-116, A549 | Potent anti-proliferative activity; noted as the most potent compounds in the series. nih.gov |

| 3-(2-bromoethyl)-indole | DLD1, HCT116, HT-29, LS513, RKO, LoVo, SW480 | Reduces cancer cell viability and proliferation. researchgate.net |

| 3-bromo-1-ethyl-1H-indole (BEI) | Various cancer cell lines | Exhibits substantial selective cytotoxicity. nih.govresearchgate.net |

A key mechanism behind the anticancer activity of 6-bromoindole derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells. The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has been identified as a potent inducer of apoptosis in the U937 tumor cell model. ejh.it Its mechanism involves the activation of both extrinsic and intrinsic caspase pathways, leading to characteristic apoptotic changes such as chromatin condensation, micronuclei formation, and DNA fragmentation. ejh.it

Similarly, the indole-6-carboxylate derivatives 4a and 6c were found to arrest cancer cells in the G2/M phase of the cell cycle and trigger the extrinsic apoptosis pathway. nih.gov Studies on 3-(2-bromoethyl)-indole also confirmed its ability to reduce cancer cell proliferation by inducing apoptosis. researchgate.net The capacity of these compounds to initiate the cell's self-destruction sequence is a critical attribute for potential anticancer therapeutics. researchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 often being overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Derivatives of the 6-bromoindole scaffold have shown potential in modulating these survival proteins.

The apoptotic activity of 2,2-bis(6-bromo-3-indolyl) ethylamine is directly regulated by the Bcl-2 protein family. ejh.it Research has shown that this compound induces a down-regulation of the anti-apoptotic proteins Blc-2 and Bcl-xL, alongside an up-regulation of the pro-apoptotic protein Bax. ejh.it This shift in the balance between pro- and anti-apoptotic proteins is a key step in initiating mitochondrial-mediated apoptosis. ejh.it The ability of indole-based compounds to inhibit the function of these survival proteins highlights a promising strategy for overcoming drug resistance in cancer. nih.govmdpi.com

Anti-inflammatory Activity Assessment

Inflammation is a biological response implicated in a wide range of diseases. Derivatives of this compound have been investigated for their anti-inflammatory properties. A study on benzo[g]indol-3-carboxylates, a related class of compounds, identified them as potent inhibitors of microsomal prostaglandin E-2 synthase-1 (mPGES-1). researchgate.net This enzyme is a key player in the production of pro-inflammatory prostaglandin E2. The lead compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (compound 7a) , effectively suppressed PGE2 levels in both cell-based assays and in a rat model of carrageenan-induced pleurisy, demonstrating significant anti-inflammatory effects. researchgate.net

In other research, novel thiosemicarbazone derivatives incorporating an indole scaffold were synthesized and evaluated for their anti-inflammatory potential. nih.gov Several of these compounds were found to inhibit lymphocyte proliferation and suppress the production of the pro-inflammatory mediators TNF-α and nitric oxide (NO) in vitro. nih.gov Furthermore, these compounds showed an ability to inhibit the COX-2 enzyme, a well-established target for anti-inflammatory drugs, with a high degree of selectivity over the COX-1 isoform. nih.gov In animal studies, these derivatives were able to suppress edema with greater potency than the standard anti-inflammatory drug indomethacin. nih.gov

| Derivative Class | Mechanism of Action | Experimental Model | Key Findings |

| Benzo[g]indol-3-carboxylates | Inhibition of mPGES-1 | A549 cells, Rat pleurisy model | Potent suppression of PGE2 levels and significant reduction in inflammatory reactions. researchgate.net |

| Indole-based thiosemicarbazones | Inhibition of COX-2, TNF-α, and NO | In vitro assays, Mouse edema model | Suppressed edema more potently than indomethacin; showed high selectivity for COX-2. nih.gov |

Antimicrobial and Antibiotic Potentiation Studies

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents and strategies to restore the efficacy of existing antibiotics. Derivatives of 6-bromoindole have emerged as a promising class of compounds in this area. Studies have identified 6-bromoindolglyoxylamide polyamine derivatives that exhibit intrinsic antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus. nih.gov

Furthermore, α,ω-di(indole-3-carboxamido)polyamine derivatives, particularly those with a 5-bromo substitution on the indole ring, have demonstrated broad-spectrum antimicrobial activity. nih.govresearchgate.net A notable compound from this series, 13b , was active against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans. nih.gov Crucially, these compounds also act as antibiotic potentiators. They have been shown to restore the activity of conventional antibiotics against resistant Gram-negative bacteria. For instance, certain derivatives enhanced the action of doxycycline against Pseudomonas aeruginosa and erythromycin against Escherichia coli. nih.govnih.gov The proposed mechanism for this activity is the disruption and permeabilization of the bacterial membrane. nih.govnih.gov

A specific molecular target for antibiotic potentiation is bacterial cystathionine-γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (H2S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comresearchgate.net This H2S production helps protect the bacteria from oxidative stress, including that induced by antibiotics. mdpi.com

Research has identified 6-bromoindole derivatives as a highly active class of bCSE inhibitors. mdpi.comnih.gov Compounds designated NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) and NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) are among the most promising and selective inhibitors of this bacterial enzyme. nih.gov Another derivative, MNS1 (3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene) , also effectively inhibits bCSE and enhances the antibacterial effect of gentamicin. kazanmedjournal.ru By inhibiting bCSE, these 6-bromoindole derivatives suppress a key bacterial defense mechanism, thereby significantly increasing the bacteria's sensitivity to existing antibiotics. nih.govkazanmedjournal.runih.gov

Other Investigated Biological Activities

Derivatives of this compound are recognized for their versatile biological activities, making them valuable scaffolds in medicinal chemistry. Research has extended beyond primary applications to explore their potential in a range of other therapeutic areas. These investigations have revealed significant properties, including antioxidant effects, enzyme inhibition relevant to neurodegenerative and inflammatory diseases, and interactions with key receptors in the central nervous system. The structural features of the bromoindole core are instrumental in these diverse biological interactions.

The indole nucleus is a key feature in many bioactive compounds with antioxidant capabilities. nih.gov Derivatives of this compound have been investigated for their ability to counteract oxidative stress, a pathological process implicated in numerous diseases. The antioxidant activity of these compounds is often attributed to their ability to donate hydrogen atoms or single electrons, thereby neutralizing reactive oxygen species (ROS). mdpi.com

Several in vitro assays are employed to determine the antioxidant potential of these derivatives:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common method measures the ability of a compound to scavenge the stable DPPH free radical. Studies on various C-3 substituted indole derivatives have demonstrated significant scavenging activity. mdpi.comresearchgate.net For instance, indole-3-carboxaldehyde thiosemicarbazone derivatives have shown potent activity in this assay. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test evaluates the compound's capacity to neutralize the ABTS radical cation. researchgate.net

Ferric Ion (Fe³⁺) Reducing Ability: This assay measures the capacity of a compound to reduce ferric ions to ferrous ions (Fe²⁺), indicating its electron-donating potential. mdpi.com

Metal Chelating Activity: Some indole derivatives can chelate metal ions like Fe²⁺, which prevents them from participating in the Fenton reaction that generates highly damaging hydroxyl radicals. mdpi.com

Lipid Peroxidation (LPO) Inhibition Assay: This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids in cell membranes. researchgate.net

Research indicates that the specific functional groups attached to the indole nucleus significantly modulate the antioxidant activity. mdpi.com For example, the introduction of a pyrrolidinedithiocarbamate moiety at the C-3 position has been shown to yield compounds with notable radical scavenging and reducing properties. mdpi.com Similarly, the conjugation of indole-3-carboxaldehyde with various aryl amines can lead to a significant enhancement in antioxidant activity. researchgate.net

| Compound Class | Assay | Finding | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde Thiosemicarbazone Derivatives | DPPH, ABTS, CUPRAC | Compounds 3a, 3b, and 3d showed very potent activity in the ABTS assay. | researchgate.net |

| C-3 Substituted Indole Derivatives (with pyrrolidinedithiocarbamate) | DPPH Scavenging, Fe³⁺ Reducing Ability | Showed the highest scavenging activity (38%) and significant reducing power. | mdpi.com |

| Indole-3-carboxaldehyde Aryl Amine Conjugates | DPPH Scavenging, Lipid Peroxidation Inhibition | Coupling of aryl amines significantly enhanced antioxidant activity compared to the parent compound. | researchgate.net |

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The indole scaffold is a component of several compounds investigated for AChE inhibitory potential. nih.gov

The active site of AChE features two main binding regions: the catalytic active site (CAS), containing the catalytic triad (Ser203, Glu334, and His447), and the peripheral anionic site (PAS). nih.gov Inhibitors can bind to one or both of these sites. Research into indole-based compounds has revealed promising inhibitory activities. For example, certain indole-3-carboxyaldehyde thiosemicarbazone derivatives have been evaluated for their ability to inhibit both AChE and Butyrylcholinesterase (BChE), another related enzyme. researchgate.net One derivative, in particular, was identified as a valuable target for further kinetic studies to determine its mechanism of action. researchgate.net Other studies on heterocyclic systems have also demonstrated the potential of this chemical class. Benzofuran-linked 1,2,4-triazoles have shown potent AChE inhibitory activity, with some derivatives exhibiting IC₅₀ values in the low micromolar range. nih.gov

| Compound Class | Compound | Activity | Reference |

|---|---|---|---|

| Indole-3-carboxyaldehyde Thiosemicarbazones | Compound 3c | Identified as a valuable target for kinetic measurements. | researchgate.net |

| Benzofuran-linked 1,2,4-triazoles | Compound 10d | IC₅₀ = 0.55 ± 1.00 μM | nih.gov |

| 2-((-1-substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-ones | o-iodo substituted analog | IC₅₀ = 1.75 μM (mixed-type inhibition) | frontiersin.org |

This compound serves as a key intermediate in the synthesis of serotonin (B10506) receptor modulators. nih.gov The serotonin (5-HT) system consists of numerous receptor subtypes that are widely distributed throughout the central nervous system and are implicated in the regulation of mood, cognition, and various physiological processes. nih.govmdpi.com Consequently, these receptors are important targets for drugs treating psychiatric and neurological disorders.

The indole ring is a core structural element of serotonin itself, making indole derivatives logical candidates for 5-HT receptor ligands. Extensive research has focused on developing indole-based compounds with high affinity and selectivity for specific 5-HT receptor subtypes. One area of significant interest is the 5-HT₆ receptor, which is primarily expressed in the brain and is a target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.

A study on N-arylsulfonylindole derivatives found them to be potent ligands for the human 5-HT₆ receptor. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at various positions of the indole ring could significantly alter binding affinity. For instance, replacing the arylsulfonyl group at the N-1 position with a 3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl group at the 2-position resulted in a compound with comparable high affinity, suggesting a specific binding conformation at the receptor. nih.gov

| Compound | Description | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| 19 | 5-methoxy-1-benzenesulfonyl analogue | 2.1 | nih.gov |

| 43 | 2-(3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl) analogue | 2.3 | nih.gov |

| 45 | 4-(aminoethyl)indole derivative | 1.4 | nih.gov |

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. nih.gov These eicosanoids are potent inflammatory mediators. The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. myskinrecipes.comhmdb.ca Inhibition of these enzymes is a major strategy for anti-inflammatory therapies. Dual inhibitors of COX and 5-LOX are of particular interest as they may offer a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

While direct studies on this compound derivatives as COX/LOX inhibitors are limited, research on related indole and indolizine structures highlights the potential of this scaffold. For example, a series of 7-methoxy indolizine derivatives were synthesized and evaluated for COX-2 inhibition. hmdb.ca Several of these compounds displayed inhibitory activity in the micromolar range, comparable to the commercial drug indomethacin. Molecular docking studies suggested that hydrophobic interactions were the major contributor to their inhibitory activity. hmdb.ca

| Compound | Description | COX-2 Inhibition (IC₅₀, µM) | Reference |

|---|---|---|---|

| 5a | Indolizine with 4-cyanobenzoyl group | 5.84 | hmdb.ca |

| Indomethacin | Reference Drug | 6.84 | hmdb.ca |

The this compound scaffold is utilized in research aimed at developing treatments for central nervous system (CNS) disorders. nih.gov This is largely due to the diverse pharmacological activities exhibited by its derivatives, particularly their ability to modulate key neurological targets.

The potential applications stem directly from the activities discussed previously:

Alzheimer's Disease: The inhibition of acetylcholinesterase (AChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. As indole derivatives have shown promise as AChE inhibitors, they represent a class of compounds with potential for further development in this area. researchgate.net

Psychiatric and Cognitive Disorders: The modulation of serotonin (5-HT) receptors is a key mechanism for drugs used to treat depression, anxiety, schizophrenia, and cognitive deficits. The demonstrated activity of indole derivatives as potent ligands for 5-HT receptors, such as the 5-HT₆ subtype, positions them as promising candidates for developing novel psychotropic and cognitive-enhancing agents. nih.gov

The versatility of the indole core allows for the synthesis of complex molecules that can interact with these specific CNS targets, driving drug discovery efforts for a range of neurological and psychiatric conditions. nih.gov

Metabolic disorders, including type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health challenge. nih.gov Research has shown that compounds based on the indole scaffold can influence key pathways involved in glucose and lipid metabolism, suggesting their potential as therapeutic interventions.

Two primary targets for indole derivatives in this area are:

Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising strategy for treating T2DM and obesity. nih.gov Studies have identified indole derivatives that act as potent, non-competitive inhibitors of PTP1B, with some compounds showing significantly higher potency than reference inhibitors like ursolic acid. nih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play a central role in regulating lipid and glucose homeostasis. PPARs (isoforms α, γ, and δ) are the molecular targets for established drug classes like fibrates and thiazolidinediones. nih.gov Indole-containing skeletons have emerged as a promising class of PPAR regulators. nih.gov Notably, a primary structure-activity relationship study revealed that a C6-Br-substituted indole derivative enhanced agonist activity on PPARα, a target for regulating lipid metabolism. nih.gov

| Compound Class | Target | Activity | Finding | Reference |

|---|---|---|---|---|

| Indole-Glycyrrhetinic Acid Derivatives | PTP1B | Inhibition | Trifluoromethyl derivative (4f) showed potent inhibition with an IC₅₀ of 2.5 µM. | nih.govnih.gov |

| Indole Ethylamine Derivatives | PPARα | Agonist | C6-Br-substituted derivative showed good agonist activity compared to fenofibrate. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on Biological Potency

The biological activity of the ethyl 6-bromo-1H-indole-3-carboxylate scaffold is significantly influenced by the nature and position of various substituents on the indole (B1671886) nucleus. Studies have explored modifications at the N-1, C-2, and C-5 positions, leading to the discovery of derivatives with potent antiviral activities.

Notably, a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates has been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. The introduction of a hydroxyl group at the C-5 position and various substitutions at the N-1 and C-2 positions have demonstrated a considerable impact on their potency. For instance, N-alkylation with different alkyl and substituted benzyl (B1604629) groups, as well as the introduction of various phenyl groups at the C-2 position, have been explored.

Some of the key findings from these studies include the observation that introducing a halogen on the phenyl ring at the C-2 position can significantly enhance the selective inhibition of HBV DNA replication. Specifically, compounds with a 4-chlorophenyl or 4-fluorophenyl group at C-2 have shown selective indexes greater than that of the reference drug, lamivudine.

The following table summarizes the anti-HBV activity of selected ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, highlighting the influence of substituents at the N-1 and C-2 positions.

| Compound ID | R1 (N-1) | R2 (C-2) | IC50 (µg/mL) for HBV DNA replication |

| 9e | H | 4-CH3C6H4 | 3.6 |

| 9h | H | 4-FC6H4 | 6.37 |

| 9l | H | 2-Thienyl | 5.2 |

| 11s | CH2CH2OH | 4-ClC6H4 | >8.7 (Selective Index) |

| 11t | CH2CH2OH | 4-FC6H4 | 10.8 (Selective Index) |

| 11v | CH2CH2OH | 2-Thienyl | 5.4 |

| Lamivudine | - | - | 228 |

Data sourced from studies on anti-HBV activities of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates.

Similarly, derivatives of ethyl 6-bromo-5-hydroxyindole-3-carboxylate have been investigated for their anti-influenza virus activity, indicating the broad-spectrum antiviral potential of this scaffold.

Rational Design Principles for Enhanced Activity

The insights gained from SAR studies have paved the way for the rational design of more potent and selective inhibitors based on the this compound core. Several design principles have emerged from the analysis of the relationship between chemical structure and biological activity.

One key principle is the strategic introduction of specific substituents to enhance interactions with biological targets. For example, the incorporation of a hydroxyl group at the C-5 position, in combination with a halogenated phenyl ring at C-2, has been shown to be a successful strategy for improving anti-HBV activity. This suggests that the combination of a hydrogen bond donor at C-5 and an electron-withdrawing, hydrophobic group at C-2 is beneficial for potency.

Furthermore, the exploration of different linkers and substituents at the N-1 position offers another avenue for optimizing activity. The use of small, polar alkyl groups, such as a hydroxyethyl (B10761427) group, has been shown to be compatible with potent antiviral activity. This indicates that the N-1 position can be modified to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, without compromising its inhibitory potential.

Computational modeling and docking studies can further aid in the rational design process by predicting the binding modes of these derivatives with their target enzymes, such as viral polymerases or proteases. This allows for the in-silico screening of virtual libraries of compounds and the prioritization of candidates with the highest predicted binding affinities for synthesis and biological evaluation.

Modifications of the Ester Group and their Pharmacological Implications

The ethyl ester group at the C-3 position of the indole ring is a critical functional group that can be modified to alter the pharmacological properties of the molecule. While specific studies on the direct modification of the ethyl ester of this compound and its impact on biological activity are not extensively available, general principles of medicinal chemistry allow for the prediction of the pharmacological implications of such changes.

Conversion to Amides and Hydrazides: Replacing the ethyl ester with an amide or a hydrazide moiety can have a profound impact on the molecule's properties. Amides and hydrazides are generally more stable to hydrolysis by esterases than esters, which can lead to a longer duration of action in vivo. These groups also introduce additional hydrogen bond donor and acceptor capabilities, which can lead to altered binding interactions with the target protein. The steric and electronic properties of the substituents on the amide or hydrazide nitrogen can be varied to fine-tune the potency and selectivity of the compound. For instance, the synthesis of novel indole carboxamides by coupling indole-3-carboxylic acids with amino acids has been explored as a strategy to create new bioactive molecules.

In essence, the ethyl ester group serves as a versatile handle for prodrug strategies or for the generation of new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles.

Role of the Bromine Atom at C-6 on Activity and Selectivity

The bromine atom at the C-6 position of the indole ring plays a crucial role in modulating the biological activity and selectivity of this compound derivatives. Halogen atoms, such as bromine, can influence a molecule's properties in several ways.

Lipophilicity and Pharmacokinetics: The introduction of a bromine atom significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and improve its oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic clearance and potential off-target toxicity. Therefore, the presence of the bromine atom represents a balance between improved membrane permeability and potential pharmacokinetic liabilities.

Role As a Key Synthetic Intermediate in Organic Chemistry

Precursor for Diverse Pharmaceutical Agents

The indole-3-carboxylate (B1236618) scaffold is a privileged structure in drug discovery, and the 6-bromo substituent offers a strategic handle for further molecular elaboration, often through cross-coupling reactions. This has positioned ethyl 6-bromo-1H-indole-3-carboxylate and its close derivatives as key intermediates in the development of novel therapeutic agents. nih.gov

Research has demonstrated the utility of this scaffold in the synthesis of potent antiviral compounds. A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives were synthesized and evaluated for their in vitro activity against the influenza A3 virus and hepatitis B virus (HBV). researchgate.netnih.govkisti.re.kr Several of these compounds exhibited significant anti-HBV activities, with some showing greater potency than the reference drug, lamivudine. nih.gov Specifically, derivatives with a halogen-substituted phenyl ring at the 2-position of the indole (B1671886) core showed promising selective inhibition of HBV DNA replication. nih.gov Further modifications of the indole-3-carboxylic acid framework have led to the discovery of compounds with reliable in vitro antiviral effects against SARS-CoV-2. actanaturae.ru

The 6-bromoindole (B116670) moiety is also a key component in the synthesis of marine alkaloid analogues, a class of natural products known for their diverse and potent biological activities, including cytotoxic properties against cancer cell lines. nih.govrsc.org For instance, 6-bromoindole-3-carboxaldehyde, a closely related derivative, is a key precursor in the synthesis of Barettin, a marine alkaloid that has shown potential as an antifouling agent. ki.se The synthesis of such complex natural products often leverages the bromine atom for strategic bond formations.

The following table summarizes examples of biologically active compounds derived from the this compound scaffold.

| Derivative Class | Target/Activity | Key Findings |

| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates | Anti-Hepatitis B Virus (HBV) | Several derivatives showed more potent inhibition of HBV DNA replication than the standard drug lamivudine. nih.gov |

| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates | Anti-influenza A3 Virus | A series of derivatives were synthesized and showed in vitro antiviral activity. researchgate.netkisti.re.kr |

| 6-Bromo-5-methoxy-indole-3-carboxylic acid derivatives | Anti-SARS-CoV-2 Virus | A derivative completely inhibited the replication of the SARS-CoV-2 virus in vitro. actanaturae.ru |

| Marine Alkaloid Analogues (e.g., Barettin) | Cytotoxic, Antifouling | The 6-bromoindole core is crucial for the synthesis of complex marine natural products with potent biological activities. ki.se |

Building Block for Complex Heterocyclic Architectures

The structure of this compound is well-suited for the construction of more elaborate, fused heterocyclic systems. The indole nucleus itself can participate in classic ring-forming reactions, while the bromine atom provides a reactive site for modern cross-coupling methodologies.

One of the most powerful methods for constructing fused indole alkaloid frameworks is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a tryptamine (B22526) derivative (a β-indole ethylamine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline (a pyrido[3,4-b]indole). wikipedia.orgnih.gov While the direct use of this compound in this reaction is not typical due to the electron-withdrawing nature of the C3-ester, it serves as an excellent precursor to the required tryptamine. The ester can be reduced to the corresponding alcohol, converted to a halide or tosylate, and then displaced with a nitrogen nucleophile to install the necessary side chain for the Pictet-Spengler cyclization. This pathway opens access to a vast array of complex, multi-cyclic systems that are central to many natural products and pharmaceutical agents. nih.govresearchgate.net

Furthermore, the bromine atom at the C-6 position is a key functional group for building molecular complexity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoindole with an organoboron species, such as a boronic acid or ester. organic-chemistry.orgwikipedia.org This is a highly versatile and widely used method for synthesizing biaryl and substituted indole structures.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the bromoindole with an amine. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing N-aryl indoles and other complex amine-containing structures.

These coupling reactions transform the simple bromoindole into a highly decorated scaffold, enabling the synthesis of kinase inhibitors, advanced pharmaceutical intermediates, and functional materials. nih.gov The table below illustrates the synthetic utility of these reactions.

| Reaction Type | Reagents | Product Type | Significance |

| Pictet-Spengler Reaction | (After conversion to tryptamine), Aldehyde/Ketone, Acid | Tetrahydro-β-carbolines (Pyrido[3,4-b]indoles) | Core structure of numerous indole alkaloids and pharmaceuticals. wikipedia.orgnih.gov |